N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound featuring a 3-chlorobenzyl and a furan-2-ylmethyl substituent on the carboxamide nitrogen. The coumarin core (2H-chromene-2-one) provides a planar aromatic system, while the substituents influence electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C22H16ClNO4 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H16ClNO4/c23-17-7-3-5-15(11-17)13-24(14-18-8-4-10-27-18)21(25)19-12-16-6-1-2-9-20(16)28-22(19)26/h1-12H,13-14H2 |
InChI Key |
KVYXVZIUJSAWLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Pechmann Condensation: Phenol + β-ketoester → Chromene
Chlorobenzylation: Chromene + 3-chlorobenzyl chloride → 3-chlorobenzyl chromene
Furan-2-ylmethylation: 3-chlorobenzyl chromene + furan-2-ylmethyl bromide → N-(3-chlorobenzyl)-N-(furan-2-ylmethyl) chromene
Carboxamidation: N-(3-chlorobenzyl)-N-(furan-2-ylmethyl) chromene + carboxamide reagent → this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a synthetic intermediate for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Benzyl Group
N-(4-Fluorobenzyl)-N-(furan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide
- Structure : Differs by substitution of the 3-chlorobenzyl group with a 4-fluorobenzyl moiety.
- Molecular Weight: 377.37 g/mol (fluorine vs. chlorine) .
- Applications : Fluorinated analogues are often explored for improved metabolic stability and bioavailability in drug design.
N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Structure : Features a benzo[f]chromene core (larger aromatic system) and a 3,5-dimethylphenyl group.
- Impact: Aromatic Extension: The benzo[f]chromene core increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Core Heterocycle Variations
G10 (4-(2-chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide)
- Structure : Replaces the coumarin core with a benzo[b][1,4]thiazine ring.
- Impact :
6-Methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Structure : Coumarin core with a 6-methyl group and 3-methylphenyl substituent.
- Impact: Optical Properties: Methyl groups at the 6-position increase hyperpolarizability, making it relevant for non-linear optical (NLO) applications. Steric Effects: The smaller substituent (methyl vs. chlorobenzyl) may reduce steric clashes in protein binding .
Functional Group Modifications
N-(Furan-2-ylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide
- Structure : Adds a 7-hydroxy group to the coumarin core.
- Impact :
Thiourea and Tetrazole Derivatives (e.g., 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine)
- Structure : Replaces the carboxamide with tetrazole or thiourea groups.
- Impact :
Data Tables
Table 1. Structural and Physicochemical Comparison
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